1-Benzyl-N-isobutylpiperidin-4-amine
CAS No.:
Cat. No.: VC13332925
Molecular Formula: C16H26N2
Molecular Weight: 246.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2 |
|---|---|
| Molecular Weight | 246.39 g/mol |
| IUPAC Name | 1-benzyl-N-(2-methylpropyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 |
| Standard InChI Key | DSEDDRZWTWXAIN-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1CCN(CC1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CNC1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The IUPAC name for this compound is 1-benzyl-N-(2-methylpropyl)piperidin-4-amine, reflecting its substitution pattern (Table 1) . The benzyl group (C₆H₅CH₂-) at the 1-position and the isobutylamino group (-NHCH₂CH(CH₃)₂) at the 4-position create a sterically hindered tertiary amine.
Table 1: Chemical Identity of 1-Benzyl-N-isobutylpiperidin-4-amine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-benzyl-N-(2-methylpropyl)piperidin-4-amine | |
| Molecular Formula | C₁₅H₂₄N₂ | |
| Molecular Weight | 232.36 g/mol | |
| CAS Registry Number | 1155-56-2 (related analog) | |
| Catalog Number | 0624CW |
The piperidine ring adopts a chair conformation, with the benzyl and isobutyl groups occupying equatorial positions to minimize steric strain. The amine functionality at the 4-position provides a potential site for hydrogen bonding, which may influence biological activity .
Synthesis and Structural Analogues
While no explicit synthesis protocol for 1-Benzyl-N-isobutylpiperidin-4-amine is documented in the provided sources, analogous piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, 1-Benzyl-4-piperidone—a precursor to many bioactive piperidines—is synthesized by reacting 4-piperidone hydrochloride with benzyl bromide in the presence of potassium carbonate (yield: 89.28%) . By analogy, the target compound could be synthesized through:
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Quaternization of 4-aminopiperidine with benzyl bromide to form 1-benzylpiperidin-4-amine.
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Alkylation of the secondary amine with isobutyl bromide or via reductive amination using isobutyraldehyde .
Key Reaction Considerations:
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Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred for alkylation reactions .
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Temperature: Reactions often proceed at 60–80°C to optimize kinetics without promoting side reactions .
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Purification: Column chromatography or crystallization (e.g., using chloroform/methanol) is employed to isolate the tertiary amine .
Physicochemical Properties
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Solubility: Tertiary amines with aromatic and aliphatic substituents are typically soluble in organic solvents (e.g., ethanol, chloroform) but poorly soluble in water .
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LogP: Estimated at ~4.2 for similar N-benzylpiperidines, indicating high lipophilicity .
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Stability: Likely stable under ambient conditions but may degrade under strong acidic or oxidative environments due to the tertiary amine .
Biological Activity and Applications
Analgesic Properties
Arylpiperidine derivatives are known for multimodal pain management. The patent US10577360B2 discloses compounds like N-(1-benzylpiperidin-4-yl)-3-chloro-N-(1-phenylpyrazol-3-yl)thiophene-2-carboxamide with dual μ-opioid receptor agonist and norepinephrine reuptake inhibitor activity . The isobutyl group in 1-Benzyl-N-isobutylpiperidin-4-amine may modulate receptor affinity or metabolic stability.
CNS-Targeted Therapeutics
Piperidines frequently appear in CNS drug candidates due to their blood-brain barrier permeability. The isobutyl moiety could enhance lipophilicity, potentially improving pharmacokinetics for targets like sigma receptors or monoamine transporters .
The compound is classified as harmful if swallowed and may cause allergic skin reactions. Proper disposal methods include incineration or treatment via approved waste facilities .
Research Gaps and Future Directions
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Synthetic Optimization: Detailed protocols for synthesizing 1-Benzyl-N-isobutylpiperidin-4-amine are needed, including yield optimization and stereochemical control.
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Biological Screening: In vitro assays against viral, bacterial, and cancer cell lines would clarify its therapeutic potential.
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Structure-Activity Relationships (SAR): Systematic modification of the benzyl and isobutyl groups could identify high-affinity analogs for specific targets .
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